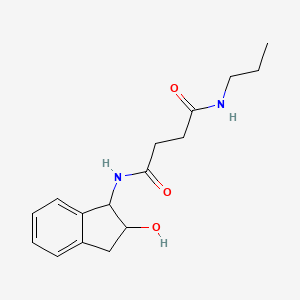
N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide, also known as HIBA, is a chemical compound that has been the subject of scientific research in recent years. It is a derivative of the amino acid, γ-aminobutyric acid (GABA), and has been shown to have potential in the treatment of various neurological disorders. In
Mécanisme D'action
The exact mechanism of action of N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide is not fully understood. However, it is believed to act as a GABA agonist, which means that it enhances the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABA activity, N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide may help to reduce neuronal excitability, which is thought to be involved in various neurological disorders.
Biochemical and Physiological Effects:
N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase GABA levels in the brain and to enhance the activity of GABA receptors. In addition, N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide has been shown to reduce oxidative stress and inflammation in the brain, which are thought to be involved in various neurological disorders. N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide has also been reported to improve cognitive function and to have a neuroprotective effect in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide in lab experiments is its relatively low toxicity. It has been shown to have a high safety profile in animal models, which makes it a promising candidate for further research. However, one limitation of using N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide. One area of research is the development of more efficient synthesis methods for N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide, which could help to improve its availability for research and potential clinical use. Another area of research is the investigation of N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide's potential as a treatment for various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis method for N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide involves the reaction of 2,3-dihydro-1H-inden-1-one with propylamine and butanediamine in the presence of sodium borohydride. The resulting product is then treated with hydroxylamine to yield N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide. This method has been reported in the literature and has been used by various researchers to synthesize N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide.
Applications De Recherche Scientifique
N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide has been studied for its potential therapeutic effects in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to have anticonvulsant, neuroprotective, and cognitive-enhancing properties in animal models. In addition, N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide has been investigated for its potential as a radioprotective agent and as a treatment for liver fibrosis.
Propriétés
IUPAC Name |
N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-9-17-14(20)7-8-15(21)18-16-12-6-4-3-5-11(12)10-13(16)19/h3-6,13,16,19H,2,7-10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKKRQQZNFXTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC(=O)NC1C(CC2=CC=CC=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide](/img/structure/B6640584.png)
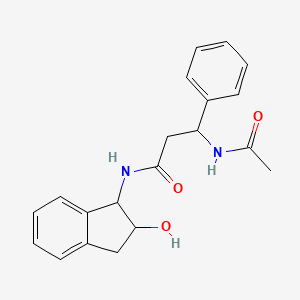
![N-[2-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B6640595.png)
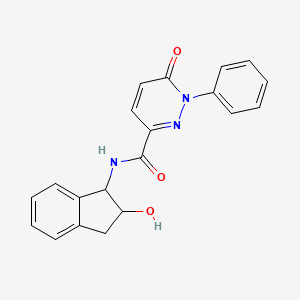

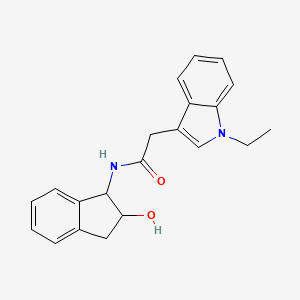

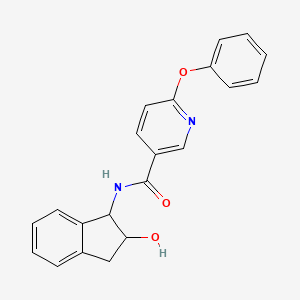
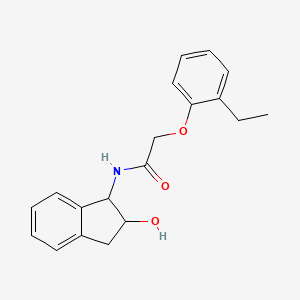
![6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6640618.png)


![6-cyclopropyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6640644.png)
![1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide](/img/structure/B6640658.png)